molecular formula C19H18N4O2S B2413301 N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021266-59-0

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No. B2413301
CAS RN: 1021266-59-0
M. Wt: 366.44
InChI Key: ITTBTHNKHVAKDH-UHFFFAOYSA-N
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Description

“N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The molecular structure of “N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” is characterized by a thiazole ring attached to a benzamide group via a propyl linker. The propyl linker also contains a pyridin-2-ylmethylamino group.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Anti-HIV Activity

Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains .

Antitubercular Potential

Indole-based compounds have been explored for their anti-tubercular properties. Our compound may contribute to this field, although specific studies are needed .

Anticancer Applications

Although no direct evidence exists for our compound, indole derivatives have been associated with anticancer properties. Researchers should explore its potential in cancer therapy.

Future Directions

The future directions for research on “N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by 2-aminothiazole-based compounds, there is potential for the development of new drugs for a variety of diseases .

properties

IUPAC Name

N-[4-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-17(21-12-15-8-4-5-11-20-15)10-9-16-13-26-19(22-16)23-18(25)14-6-2-1-3-7-14/h1-8,11,13H,9-10,12H2,(H,21,24)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTBTHNKHVAKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

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